N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine

RNA solid-phase synthesis orthogonal protection 2'-OH deprotection

N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine (CAS 80015-56-1) is a protected ribonucleoside derivative featuring a benzoyl group on the N2 position of the guanine base and a 4-methoxybenzyl (PMB) ether at the 2'-O position of the ribose sugar. This compound serves as a key intermediate in the chemical synthesis of defined-sequence oligoribonucleotides.

Molecular Formula C25H25N5O7
Molecular Weight 507.5 g/mol
CAS No. 80015-56-1
Cat. No. B12902769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine
CAS80015-56-1
Molecular FormulaC25H25N5O7
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2C(C(OC2N3C=NC4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CO)O
InChIInChI=1S/C25H25N5O7/c1-35-16-9-7-14(8-10-16)12-36-20-19(32)17(11-31)37-24(20)30-13-26-18-21(30)27-25(29-23(18)34)28-22(33)15-5-3-2-4-6-15/h2-10,13,17,19-20,24,31-32H,11-12H2,1H3,(H2,27,28,29,33,34)/t17-,19-,20-,24-/m1/s1
InChIKeyVPSTVJJOSTVQCG-AGFSROSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine (CAS 80015-56-1): Core Structural and Functional Primer for Oligonucleotide Synthesis


N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine (CAS 80015-56-1) is a protected ribonucleoside derivative featuring a benzoyl group on the N2 position of the guanine base and a 4-methoxybenzyl (PMB) ether at the 2'-O position of the ribose sugar. This compound serves as a key intermediate in the chemical synthesis of defined-sequence oligoribonucleotides [1]. The PMB group is a substituted benzyl-type protecting group designed for orthogonal deprotection strategies, allowing selective cleavage under mild oxidative or Lewis-acidic conditions without affecting base-labile or silyl-based protections [2].

Why Generic 2'-O-Protected Guanosine Analogs Cannot Substitute for N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine in Orthogonal RNA Synthesis


The selection of a 2'-O-protecting group during solid-phase oligoribonucleotide synthesis is not merely a function of steric bulk but of its orthogonality to other protecting groups present on the nucleobase, 5'-OH, and internucleotide phosphate linkages [1]. Common 2'-O-silyl protections (e.g., TBDMS) require fluoride-mediated cleavage, which can compromise base-labile N-acyl groups and limit compatibility with acid-sensitive functionalities [2]. The 4-methoxybenzyl (PMB) group is uniquely positioned as it can be removed via oxidative electron transfer (e.g., DDQ) under near-neutral conditions, enabling a true orthogonal deprotection scheme where N-benzoyl groups on the base and other acid/base-sensitive moieties remain intact [3]. Substituting a generic TBDMS- or 2'-O-methyl-protected guanosine for the PMB-protected variant would forfeit this critical deprotection selectivity, necessitating a complete redesign of the synthetic route.

Quantitative Evidence Guide: Differential Performance of N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine vs. Closest 2'-O-Protected Guanosine Analogs


PMB vs. TBDMS Orthogonality: Selective Cleavage Under Neutral Oxidative Conditions

The 4-methoxybenzyl (PMB) group of N-benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine can be quantitatively removed by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane/water at room temperature, while a tert-butyldimethylsilyl (TBDMS) ether remains completely intact under these conditions [1]. In a direct comparison using the phosphotriester approach, a hexameric oligoribonucleotide synthesized with 2'-O-PMB guanosine achieved 95% deprotection within 2 hours (DDQ, CH2Cl2/H2O, rt), whereas the analogous TBDMS-protected oligomer required tetrabutylammonium fluoride (TBAF) in THF at 50 °C for full deprotection, conditions that led to 8-12% loss of the N-benzoyl group on guanine as measured by HPLC [2].

RNA solid-phase synthesis orthogonal protection 2'-OH deprotection

PMB vs. 3,4-Dimethoxybenzyl (DMPM) Selectivity: Tuned Oxidative Lability Prevents Over-Deprotection

In a competition experiment between PMB (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) ethers of guanosine, the rate of DDQ-mediated oxidative cleavage differed by a factor of 3.5 ± 0.2, with DMPM being more reactive (k_rel ≈ 3.5) [1]. Under controlled conditions (0.8 equiv DDQ, 0 °C), the PMB group on N-benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine remained >90% intact over 1 hour, while the DMPM analog reached 80% cleavage, demonstrating that PMB provides a wider operational window for chemoselective deprotection in the presence of more electron-rich benzyl-type groups [1][2].

protecting group selectivity oxidative cleavage DDQ reactivity

Isomeric Purity: Silica-Gel Resolution of 2'-O-PMB vs. 3'-O-PMB Guarantees Regiospecificity Absent in 2'-O-Alkyl Analogs

The synthesis of N-benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine via 4-methoxyphenyldiazomethane yields a mixture of 2'- and 3'-O-PMB isomers. Critically, the presence of the N-benzoyl group enables baseline separation on silica gel HPLC (Rf 2'-O-isomer = 0.32; Rf 3'-O-isomer = 0.45; CHCl3/MeOH 15:1) [1]. This is in stark contrast to 2'-O-methylguanosine, which cannot be separated from its 3'-O-methyl isomer due to identical chromatographic behavior, and 2'-O-TBDMS guanosine, which suffers from 2→3 silyl migration (up to 15% migration during phosphoramidite synthesis) [2].

regioselective synthesis isomeric purity chromatographic resolution

Evidence-Backed Application Scenarios for N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine (CAS 80015-56-1)


Convergent Block Synthesis of Long Oligoribonucleotides (>30 nt) Requiring Orthogonal 2'-O-Deprotection

In the phosphotriester or phosphoramidite block-condensation strategy, the PMB group survives repetitive acid (DMT removal) and oxidation steps, then is quantitatively removed by DDQ without affecting the N-benzoyl base protection or the cyanoethyl phosphate esters [1]. This enables a fully convergent assembly where trimer or hexamer blocks containing a 2'-O-PMB terminus can be selectively deprotected and ligated to the next fragment.

Synthesis of Guanosine-Rich RNA Fragments Prone to TBDMS-Induced Side Reactions

For RNA sequences high in guanosine content, standard fluoride-mediated deprotection of TBDMS groups can promote depurination or benzoyl migration on the guanine base. The oxidative PMB cleavage route avoids fluoride entirely, preserving the N2-benzoyl protection integrity (>99% retention vs. 88-92% with TBAF) as demonstrated in direct comparative HPLC analysis [2].

Multi-Layer Protection Strategies in Modified RNA Synthesis Where Selective DMPM/PMB Discrimination Is Required

When synthesizing RNA molecules that incorporate a combination of 2'-O-modified nucleosides, the 3.5-fold reactivity difference between DMPM and PMB ethers toward DDQ [3] allows DMPM to be cleaved selectively in the presence of PMB. This enables a two-stage oxidative deprotection cascade, where the more labile DMPM is removed first to expose a functional handle, while the PMB-protected guanosine remains inert until the final global deprotection.

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